molecular formula C18H20ClN3O3 B300153 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Número de catálogo B300153
Peso molecular: 361.8 g/mol
Clave InChI: QISSWNWDVXETJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide, also known as sorafenib, is a targeted cancer therapy drug that was approved by the FDA in 2005. Sorafenib is used to treat a variety of cancers, including liver, kidney, and thyroid cancer.

Mecanismo De Acción

Sorafenib works by inhibiting several protein kinases that are involved in cancer cell signaling pathways. These protein kinases include RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, and c-KIT. By inhibiting these protein kinases, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide can block the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of proteins involved in angiogenesis. Sorafenib can also cause side effects such as fatigue, diarrhea, and skin rash.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for lab experiments. It is a targeted therapy drug that can be used to study specific signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib can also be used in combination with other cancer therapies to study their synergistic effects. However, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide has limitations for lab experiments, such as its potential toxicity to non-cancer cells and its high cost.

Direcciones Futuras

There are several future directions for the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide. One direction is the development of new 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide analogs that have improved efficacy and fewer side effects. Another direction is the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, is an area of active research.

Métodos De Síntesis

The synthesis method of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide involves several steps. The first step is the reaction between 3-chloroaniline and chloroacetyl chloride to form 3-chloro-N-(chloroacetyl)aniline. The second step is the reaction between 3-chloro-N-(chloroacetyl)aniline and ethyl 2-bromoacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide. The third step is the reaction between 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide and sodium phenoxyacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

Nombre del producto

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Fórmula molecular

C18H20ClN3O3

Peso molecular

361.8 g/mol

Nombre IUPAC

3-[(3-chlorophenyl)carbamoylamino]-N-(2-phenoxyethyl)propanamide

InChI

InChI=1S/C18H20ClN3O3/c19-14-5-4-6-15(13-14)22-18(24)21-10-9-17(23)20-11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,23)(H2,21,22,24)

Clave InChI

QISSWNWDVXETJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

SMILES canónico

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.